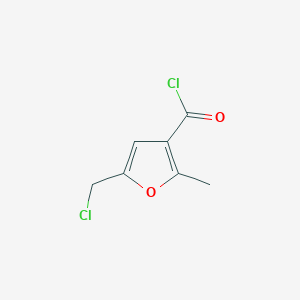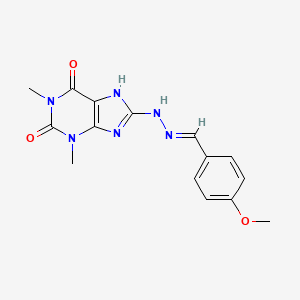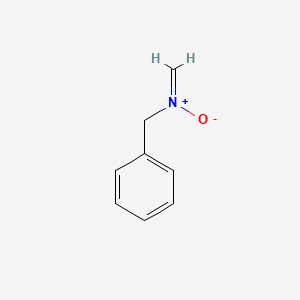
Phosphoric acid, 3,4-dichlorophenyl dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 3,4-dichlorophenyl dimethyl ester is an organophosphorus compound that belongs to the class of phosphate esters These compounds are characterized by the presence of a phosphate group bonded to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 3,4-dichlorophenyl dimethyl ester typically involves the esterification of phosphoric acid with 3,4-dichlorophenol and dimethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
H3PO4+C6H3Cl2OH+(CH3)2SO4→C6H3Cl2OPO(OCH3)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 3,4-dichlorophenyl dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield phosphoric acid and 3,4-dichlorophenol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: Phosphoric acid and 3,4-dichlorophenol.
Substitution: Various substituted phosphoric acid derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphoric acid, 3,4-dichlorophenyl dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, 3,4-dichlorophenyl dimethyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, dimethyl 4-nitrophenyl ester
- Phosphoric acid, dimethyl phenyl ester
- Phosphoric acid, dimethyl 2,4-dichlorophenyl ester
Uniqueness
Phosphoric acid, 3,4-dichlorophenyl dimethyl ester is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
75489-41-7 |
|---|---|
Molecular Formula |
C8H9Cl2O4P |
Molecular Weight |
271.03 g/mol |
IUPAC Name |
(3,4-dichlorophenyl) dimethyl phosphate |
InChI |
InChI=1S/C8H9Cl2O4P/c1-12-15(11,13-2)14-6-3-4-7(9)8(10)5-6/h3-5H,1-2H3 |
InChI Key |
SZNNHHDICIJCMS-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)







